5-(4-Fluorophenyl)-2-methoxypyridin-3-amine 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1214347-99-5
VCID: VC8058911
InChI: InChI=1S/C12H11FN2O/c1-16-12-11(14)6-9(7-15-12)8-2-4-10(13)5-3-8/h2-7H,14H2,1H3
SMILES: COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N
Molecular Formula: C12H11FN2O
Molecular Weight: 218.23 g/mol

5-(4-Fluorophenyl)-2-methoxypyridin-3-amine

CAS No.: 1214347-99-5

Cat. No.: VC8058911

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluorophenyl)-2-methoxypyridin-3-amine - 1214347-99-5

Specification

CAS No. 1214347-99-5
Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
IUPAC Name 5-(4-fluorophenyl)-2-methoxypyridin-3-amine
Standard InChI InChI=1S/C12H11FN2O/c1-16-12-11(14)6-9(7-15-12)8-2-4-10(13)5-3-8/h2-7H,14H2,1H3
Standard InChI Key HSJLYPQLVJWTFS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N
Canonical SMILES COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N

Introduction

Structural and Physicochemical Properties

The molecular formula of 5-(4-fluorophenyl)-2-methoxypyridin-3-amine is C₁₂H₁₁FN₂O, with a molecular weight of 218.23 g/mol . The IUPAC name, 5-(4-fluorophenyl)-2-methoxypyridin-3-amine, reflects its substitution pattern (Figure 1). Key structural features include:

  • Pyridine ring: Serves as the central scaffold.

  • Methoxy group (-OCH₃): Positioned at C2, contributing electron-donating effects.

  • Amine group (-NH₂): Located at C3, enabling hydrogen bonding and nucleophilic reactivity.

  • 4-Fluorophenyl group: Attached at C5, introducing lipophilicity and potential bioactivity .

The compound’s SMILES string is COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)N, and its InChIKey is HSJLYPQLVJWTFS-UHFFFAOYSA-N . X-ray crystallographic data for analogous compounds (e.g., isoxazolo[4,5-b]pyridin-3-amine) suggest that the pyridine ring adopts a planar conformation, with substituents influencing intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₂O
Molecular Weight218.23 g/mol
Calculated LogP~2.5 (estimated)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (N, O, F)

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Selected Analogous Compounds

CompoundTarget ActivityIC₅₀/MICSource
S4 AntileishmanialpEC₅₀: 6.2
3-(4-Fluorophenyl)-pyrazolo[1,5-a]pyrimidineAntitubercularMIC: 0.2 µg/mL
16f AntileishmanialpEC₅₀: 6.2

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